methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine
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Overview
Description
Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine is a complex organic compound with the molecular formula C18H18N2O2S It is characterized by the presence of a naphthalene ring, a thiophene ring, and a nitrosoamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalen-1-yloxy intermediate: This involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by substitution with a hydroxyl group to form naphthalen-1-ol. This intermediate is then reacted with an alkylating agent to form naphthalen-1-yloxy.
Introduction of the thiophen-2-yl group: The naphthalen-1-yloxy intermediate is then reacted with a thiophene derivative under suitable conditions to introduce the thiophen-2-yl group.
Formation of the nitrosoamine group: The final step involves the reaction of the intermediate with a nitrosating agent, such as sodium nitrite, under acidic conditions to form the nitrosoamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Thiophene derivatives: Compounds with thiophene rings and varying substituents.
Nitrosoamines: Compounds with nitrosoamine groups but different alkyl or aryl groups.
Properties
CAS No. |
2680527-91-5 |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-methyl-N-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)nitrous amide |
InChI |
InChI=1S/C18H18N2O2S/c1-20(19-21)12-11-17(18-10-5-13-23-18)22-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17H,11-12H2,1H3 |
InChI Key |
RPVCVCXTFJVSSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)N=O |
Purity |
95 |
Origin of Product |
United States |
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